3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
The exact mass of the compound this compound is 296.13855916 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-22-14-3-5-18-15(19-14)21-8-6-20(7-9-21)13-11-17-4-2-12(13)10-16/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBQWIXNMVPJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar toImatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
Drawing parallels from imatinib, it can be inferred that this compound might interact with its targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the tyrosine kinase activity, thereby affecting the cell growth and division.
Biological Activity
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
The compound's molecular formula is , with a molecular weight of 341.4 g/mol. It features a pyridine core substituted with piperazine and methoxypyrimidine groups, which are pivotal for its biological activity. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N7O |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the methoxypyrimidine moiety via palladium-catalyzed coupling reactions. Optimization of reaction conditions is crucial for achieving high yields and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.
Research indicates that the compound may act as an inhibitor or modulator of specific enzymes, potentially affecting cell proliferation and apoptosis pathways. For instance, compounds with similar structures have shown inhibition of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in tumor cells through modulation of CDK activity .
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory drug development.
- Antiviral Properties : Investigations into similar pyrimidine derivatives have revealed potential antiviral activities against various pathogens by targeting nucleotide biosynthesis pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles relevant to this compound:
- In Vitro Studies : A study demonstrated that structurally similar compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
- In Vivo Efficacy : Research has shown that certain derivatives exhibit significant efficacy in animal models of disease, indicating promising translational potential for human therapies .
- Structure-Activity Relationship (SAR) : The design and optimization of related compounds have highlighted essential pharmacophoric elements that enhance biological activity while minimizing toxicity .
Scientific Research Applications
Pharmacological Applications
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, such as c-KIT and PDGFR (Platelet-Derived Growth Factor Receptor) .
Biochemical Assays
The compound serves as a ligand in various biochemical assays, particularly in screening for enzyme inhibitors. Its interaction with different receptors can be utilized to understand signaling pathways and disease mechanisms .
Material Science
In addition to its biological applications, this compound is being explored for use in novel materials . Its unique chemical properties may allow it to be incorporated into polymers or other materials that require specific functional characteristics, such as conductivity or responsiveness to environmental stimuli .
Case Studies
Q & A
Basic Questions
Q. What are the primary synthetic routes for 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile, and how is purity validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 4-cyanopyridine derivatives with functionalized piperazine intermediates under alkaline conditions (e.g., NaOH in dichloromethane) . Purification often employs column chromatography or recrystallization, with HPLC (≥98% purity) used for validation . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity and structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing pyridine and pyrimidine moieties .
- High-Resolution MS (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and detects impurities (e.g., unreacted intermediates) .
- IR Spectroscopy : Confirms functional groups like nitriles (-CN) and methoxy (-OCH3) .
Q. How do structural analogs of this compound influence its reactivity or biological activity?
- Methodological Answer : Modifying the pyrimidine (e.g., substituting methoxy with ethyl or methyl groups) or piperazine substituents alters electronic properties and steric effects. For example, replacing methoxy with chlorine increases electrophilicity, impacting binding affinity in receptor studies . Comparative studies using analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) require systematic SAR (Structure-Activity Relationship) assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, a central composite design (CCD) can identify optimal NaOH concentration and reaction time, reducing side reactions (e.g., hydrolysis of nitrile groups) . Statistical tools (e.g., ANOVA) validate significance, with follow-up validation via LC-MS to quantify byproducts .
Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in pyrimidine rings) or solvent-induced shifts. Use density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. For instance, piperazine ring conformers may require variable-temperature NMR to resolve . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural clarity .
Q. What computational strategies predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. For example, the nitrile group’s electrophilicity can be assessed using Fukui indices, while piperazine’s nucleophilicity is evaluated via Natural Bond Orbital (NBO) analysis. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops accelerate discovery of new reactions (e.g., cyano group transformations) .
Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways. For instance, acidic pH may hydrolyze the methoxy group, while basic conditions could degrade the piperazine ring. Use UPLC-MS to identify degradation products (e.g., demethylated pyrimidines) and recommend storage in inert atmospheres at -20°C .
Q. What strategies are used to resolve ambiguities in biological target identification for this compound?
- Methodological Answer : Combine proteomics (e.g., affinity chromatography with immobilized compound) and computational docking (e.g., AutoDock Vina) to identify binding partners. For example, piperazine-containing analogs show affinity for serotonin receptors, requiring radioligand displacement assays (e.g., [3H]-LSD) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
